molecular formula C19H17ClN4O2 B2553526 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008647-80-0

5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B2553526
CAS No.: 1008647-80-0
M. Wt: 368.82
InChI Key: SNJORWPIOKDFQN-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione features a fused bicyclic scaffold comprising a pyrrolidine ring fused with a triazole moiety. Key structural attributes include:

  • Substituents: A 4-chlorophenyl group at position 5 and a 2,5-dimethylbenzyl group at position 1.
  • Functional groups: The triazole-dione core contributes to hydrogen-bonding capabilities and rigidity, which are critical for pharmacological activity.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-11-3-4-12(2)13(9-11)10-23-17-16(21-22-23)18(25)24(19(17)26)15-7-5-14(20)6-8-15/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJORWPIOKDFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a novel triazole derivative that has gained attention due to its potential biological activities. This article reviews its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the triazole ring through cycloaddition reactions and subsequent modifications to introduce the chlorophenyl and dimethylbenzyl groups.

Key Reactions:

  • Cycloaddition : The formation of the triazole moiety is achieved through a [3+2] cycloaddition reaction involving azides and alkynes.
  • Functionalization : Subsequent functionalization allows for the introduction of various substituents that enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar triazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain triazole derivatives possess a mechanism of action involving disruption of cell membrane integrity and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives is well-documented. Compounds similar to the target compound have demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

  • Study on Antiviral Activity : A related triazole compound was evaluated for antiviral activity against tobacco mosaic virus (TMV). The results indicated that specific substitutions significantly enhanced antiviral efficacy, suggesting a structure-activity relationship that could be applicable to the target compound .
  • Toxicity Assessment : In another study focusing on toxicity, several triazole derivatives were assessed for cytotoxicity against human cell lines. The findings revealed that certain modifications could reduce cytotoxic effects while maintaining antimicrobial activity .

The biological activity of triazoles is often linked to their ability to inhibit specific enzymes or interfere with cellular processes:

  • Enzyme Inhibition : Triazoles can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival.
  • Membrane Disruption : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and eventual cell death.

Data Summary

Biological ActivityMechanismReference
AntimicrobialMembrane disruption
Anti-inflammatoryCOX-2 inhibition
AntiviralInhibition of viral replication

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Core Structure and Substituent Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-dione 4-Chlorophenyl, 2,5-dimethylbenzyl ~430 (estimated)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () 1,2,4-Triazole-thione Benzoxazolyl, 3-methylphenyl, 4-chlorophenyl 419 (M+1)
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione () Pyrrolo[3,4-d]isoxazole-dione 2-Chlorophenyl, 4-dimethylaminophenyl, 2-methylphenyl ~470 (estimated)
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2] () Dihydropyrano-pyrazole Dichlorophenyl, 3-methylpyrazolyl ~370 (estimated)

Key Observations :

  • The target compound’s triazole-dione core distinguishes it from isoxazole-dione () or pyrazole-based analogs ().
  • Substituent positioning (e.g., 4-chlorophenyl vs. 2-chlorophenyl in ) affects steric and electronic properties, which may modulate solubility and target selectivity .

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Data of Analogs
Compound (Source) IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (M+1)
(Triazole-thione) 3390 (NH), 1243 (C=S), 702 (C-Cl) 9.55 (s, triazole-H), 6.86–7.26 (m, Ar-H), 2.59 (s, CH₃) 419
(Isoxazole-dione) Not reported Not reported ~470
Target Compound (Hypothetical) ~1700 (C=O), ~1250 (C-N) Expected signals: ~7.2–7.5 (Ar-H), ~5.5–6.0 (pyrrolidine-H), ~2.3 (CH₃) ~430

Key Observations :

  • The C=S stretch (1243 cm⁻¹) in ’s triazole-thione is absent in the target compound, suggesting differences in polarity and hydrogen-bonding capacity .
  • Chlorine substituents in all analogs produce characteristic C-Cl IR peaks (~700 cm⁻¹), indicating shared halogenation strategies .

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